Rosabulin, also known as pentamethyl-p-rosaniline chloride, is a cationic dye. This means it carries a positive charge. Nucleic acids, like DNA and RNA, are negatively charged. Because of this opposite polarity, Rosabulin can bind to nucleic acids. Researchers have exploited this binding property to develop a method for detecting and quantifying nucleic acids using ultraviolet-visible (UV-Vis) spectrophotometry [].
In this method, a sample containing nucleic acids is mixed with Rosabulin. When Rosabulin binds to the nucleic acids, it causes a decrease in the dye's absorption at its peak wavelength (around 584.5 nm). By measuring this decrease in absorption, researchers can indirectly measure the amount of nucleic acid present in the sample. This technique offers several advantages, including being relatively simple, fast, and cost-effective [].
Rosabulin, also known as STA-5312, is a small molecule compound characterized by the chemical formula C22H16N4O2S. It is primarily recognized for its role as a vascular disrupting agent and has shown potential in antitumor applications due to its ability to inhibit microtubule dynamics, which are crucial for cell division and proliferation. The compound possesses a unique structure that integrates an indole framework, contributing to its biological activity against various cancer types .
Rosabulin acts by binding to tubulin, the protein building block of microtubules, thereby disrupting their polymerization. This inhibition leads to the destabilization of microtubules, preventing normal mitotic spindle formation during cell division. The specific binding site for Rosabulin on tubulin is similar to that of colchicine, another well-known microtubule inhibitor . The interactions involve hydrophobic contacts and hydrogen bonding with key amino acids in the tubulin structure .
Rosabulin exhibits significant antitumor activity by targeting the microtubule network within cells. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models, including xenograft models of head and neck cancer . The compound's efficacy is attributed to its ability to disrupt angiogenesis—the formation of new blood vessels from existing ones—which is essential for tumor growth and metastasis .
The synthesis of Rosabulin involves several steps that typically include:
Specific synthetic routes may vary but generally follow established protocols in organic chemistry for indole derivatives.
Rosabulin's primary application lies in oncology as a potential treatment for various cancers, particularly those resistant to traditional therapies. Its ability to disrupt tumor vasculature makes it a candidate for combination therapies with other anticancer agents. Additionally, research continues into its use in other therapeutic areas where microtubule dynamics play a critical role .
Studies have demonstrated that Rosabulin interacts with tubulin at specific sites, similar to other known inhibitors like colchicine and vinblastine. These interactions have been characterized through molecular docking studies and X-ray crystallography, revealing how Rosabulin occupies the colchicine binding site on tubulin, leading to effective inhibition of microtubule assembly . Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.
Rosabulin shares structural and functional similarities with several other compounds known for their microtubule-inhibiting properties. Here are some notable comparisons:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Colchicine | Alkaloid | Binds to tubulin, inhibiting polymerization | Well-studied; used in gout treatment |
Vinblastine | Vinca alkaloid | Inhibits mitosis by preventing microtubule formation | Effective against various cancers |
Paclitaxel | Taxane | Stabilizes microtubules, preventing disassembly | Used widely in breast and ovarian cancer |
Docetaxel | Taxane | Similar mechanism to paclitaxel | More potent than paclitaxel |
Rosabulin's uniqueness lies in its specific binding affinity and potential vascular disrupting capabilities that differentiate it from traditional chemotherapeutic agents .
Traditional synthetic approaches to Rosabulin have been primarily based on established heterocyclic chemistry methodologies, particularly the Tschitschibabin reaction and related cyclization strategies [1]. The fundamental synthetic challenge lies in constructing the indolizine core structure, which consists of a fused pyrrole-pyridine system with specific substitution patterns required for biological activity [2] [3].
The conventional Tschitschibabin reaction represents the most historically significant approach for indolizine synthesis, involving the reaction of pyridine derivatives with α-halocarbonyl compounds under elevated temperature conditions [1]. This methodology typically requires prolonged reflux conditions at temperatures exceeding 150°C, often resulting in yields ranging from 30-60% [4] [5]. The reaction proceeds through nucleophilic attack of the pyridine nitrogen on the carbonyl carbon, followed by cyclization and dehydrohalogenation to form the indolizine ring system [4].
Early synthetic efforts toward Rosabulin utilized modifications of this classical approach, employing 4-cyanophenacyl bromide as the key electrophilic partner [6]. The medicinal chemistry approach typically involved treating 4-cyanophenacyl bromide with 2 equivalents of pyridine in dimethylformamide at elevated temperatures [6]. However, these traditional methods suffered from several significant limitations, including harsh reaction conditions, poor regioselectivity, and moderate to low yields that complicated large-scale implementation [6] [7].
The structural complexity of Rosabulin, specifically the requirement for the 3-[(4-cyanophenyl)methyl]-N-(3-methyl-5-isothiazolyl)-α-oxo-1-indolizineacetamide framework, necessitated development of more sophisticated synthetic strategies [2] [6]. Traditional approaches often resulted in mixtures of regioisomers, requiring extensive purification procedures that further reduced overall synthetic efficiency [6].
Alternative traditional methodologies included the use of 1,3-dipolar cycloaddition reactions and intramolecular cyclization strategies [8] [4]. These approaches typically involved the formation of pyridinium ylides as key intermediates, followed by cycloaddition with appropriate dipolarophiles to construct the indolizine framework [8]. While these methods offered improved regioselectivity compared to the Tschitschibabin reaction, they still required elevated temperatures and extended reaction times, limiting their practical application for large-scale synthesis [4] [5].
The oxidative coupling approach represented another traditional pathway, involving the coupling of N,N-dimethylanilines with heteroarenes under molecular oxygen atmosphere [6]. This methodology utilized copper catalysis to facilitate C-H bond activation and subsequent cyclization, though yields remained moderate and substrate scope was limited [6].
The development of novel catalytic methodologies has revolutionized Rosabulin synthesis, offering improved efficiency, selectivity, and environmental compatibility compared to traditional approaches [9] [6] [8]. The most significant breakthrough came with the development of a dimethylformamide/dimethyl sulfate (DMF/Me₂SO₄) directed regioselective synthesis method, which became the critical transformation in the practical four-step synthesis of Rosabulin [9] [6].
This innovative DMF/Me₂SO₄ methodology enables the regioselective synthesis of 3-(4-cyanobenzoyl)-indolizine intermediates under controlled conditions [9] [6]. The reaction typically proceeds at 130°C for 2 hours, providing yields ranging from 65-85% with excellent regioselectivity [6]. The mechanistic pathway involves the formation of a reactive DMF-Me₂SO₄ adduct that serves as both activating agent and directing group, facilitating selective acylation at the desired position on the indolizine ring [6].
Copper-catalyzed methodologies have emerged as particularly valuable alternatives, offering mild reaction conditions and improved functional group tolerance [10] [11]. The copper(I) chloride-mediated synthesis of 3-(4-cyanobenzyl)indolizine represents a complementary approach to the DMF/Me₂SO₄ method [6]. This catalytic system operates effectively at room temperature to 80°C, providing yields of 40-70% while accommodating a broader range of substrates [6] [10].
Recent advances have introduced three-component copper-catalyzed reactions that combine pyridine, acetophenone, and nitroolefin substrates in a single synthetic operation [11]. This methodology utilizes copper(I) bromide as catalyst with phenyliodine(III) diacetate as oxidant, enabling the formation of C-N and C-C bonds simultaneously under mild conditions [11]. The reaction demonstrates high stereoselectivity and excellent functional group tolerance, with yields ranging from 60-90% depending on substrate substitution patterns [11].
Electrochemical synthesis approaches have gained prominence as environmentally sustainable alternatives for indolizine construction [12]. These methodologies utilize electrochemical oxidation to promote cyclization reactions under ambient temperature conditions, eliminating the need for chemical oxidants and reducing waste generation [12]. The electrochemically-initiated intramolecular amino-oxygenation of alkynes provides facile access to formyl- and acyl-substituted indolizines with yields of 55-80% [12].
Photochemical permutation strategies represent the most recent innovation in indolizine synthesis, offering unprecedented selectivity for structural modifications [12]. Upon photoexcitation, thiazole and isothiazole derivatives populate their π,π* singlet excited states, undergoing structural rearrangements that lead to overall permutation of the cyclic system [12]. This approach operates under mild photochemical conditions with yields ranging from 30-83%, tolerating diverse functional groups while enabling selective structural transformations [12].
Gold(I)-catalyzed cascade reactions have also demonstrated significant potential for indolizine synthesis through three-step cascade processes [6]. These methodologies utilize gold(I) complexes to facilitate sequential bond-forming reactions, enabling the construction of complex indolizine frameworks in a single synthetic operation [6].
The transition from laboratory-scale synthesis to industrial-scale production of Rosabulin presents numerous technical, economic, and regulatory challenges that require systematic approaches for resolution [7] [13] [14]. The complexity of these challenges stems from the intricate molecular structure of Rosabulin and the demanding requirements for pharmaceutical-grade active pharmaceutical ingredient (API) production [7].
Process scale-up represents the most fundamental challenge in Rosabulin manufacturing, as laboratory-optimized conditions often fail to translate directly to large-scale production [13] [14] [15]. Heat transfer characteristics change dramatically when moving from small laboratory vessels to industrial reactors, potentially affecting reaction kinetics, selectivity, and yield [14] [15]. Mixing efficiency variations between scales can lead to concentration gradients and hot spots that compromise product quality and consistency [15]. The four-step synthesis process developed for Rosabulin requires careful optimization of each individual step to maintain overall process efficiency at industrial scale [6] [7].
Temperature control becomes increasingly challenging at larger scales due to reduced surface area-to-volume ratios and heat transfer limitations [14] [15]. The DMF/Me₂SO₄ methodology, while highly effective at laboratory scale, requires precise temperature maintenance at 130°C for optimal regioselectivity [6]. Industrial implementation necessitates sophisticated heat transfer systems and process control strategies to ensure uniform temperature distribution throughout large reaction volumes [15].
Raw material consistency poses significant challenges for industrial Rosabulin production, as variations in starting material quality can propagate through the multi-step synthesis to affect final product specifications [14] [16]. The 4-cyanophenacyl bromide starting material must meet stringent purity requirements, as impurities can lead to side reactions and reduced yields [6]. Supplier qualification and robust supply chain management become critical factors in maintaining consistent production quality [14].
Equipment compatibility issues arise when translating laboratory glassware-based procedures to industrial stainless steel reactors [15]. Material compatibility considerations become paramount, particularly given the corrosive nature of some reagents used in Rosabulin synthesis [6]. The specialized nature of the DMF/Me₂SO₄ methodology requires equipment capable of handling these specific reagent combinations under the required reaction conditions [6].
Regulatory compliance challenges are particularly acute for pharmaceutical APIs, requiring adherence to current Good Manufacturing Practice (cGMP) standards throughout the production process [13] [14]. The multi-step nature of Rosabulin synthesis necessitates validation of each individual step, including intermediate isolation and purification procedures [6] [7]. Documentation requirements are extensive, covering all aspects of the manufacturing process from raw material receipt to final product release [14].
Quality control implementation at industrial scale requires sophisticated analytical capabilities to monitor critical quality attributes throughout the production process [14]. The high purity requirements for pharmaceutical APIs (typically >98% HPLC purity) demand robust analytical methods and real-time process monitoring [6] [7]. Statistical process control methodologies become essential for maintaining consistent product quality across multiple production batches [14].
Economic factors significantly influence industrial-scale production feasibility, with capital investment requirements for specialized equipment and facilities representing substantial financial commitments [13] [14]. The estimated cost for establishing a cGMP-compliant pharmaceutical manufacturing facility ranges from $2 million to $91.8 million depending on location and scale [14]. Active pharmaceutical ingredient costs typically represent 40-60% of total production costs, making process efficiency critically important for economic viability [17] [18].
Process optimization strategies have been successfully implemented to address these challenges, as demonstrated by the reported successful manufacturing of kilograms of GMP-grade Rosabulin API [6] [7]. The development of a practical four-step synthesis with minimal purification requirements between steps significantly reduces production complexity and costs [6]. Direct use of high-quality intermediates without extensive purification streamlines the manufacturing process while maintaining product quality [6].
The final purification strategy utilizing recrystallization from tetrahydrofuran and water mixture provides an economical and scalable approach to achieving pharmaceutical-grade purity [6]. This crystallization process reliably produces material with >98% HPLC purity, meeting pharmaceutical industry standards while being amenable to large-scale implementation [6] [7].
Implementation of Process Analytical Technology (PAT) provides real-time monitoring capabilities that enable proactive process control and quality assurance [13]. These systems allow for immediate detection of process deviations and implementation of corrective measures before product quality is compromised [13].
Early engagement with regulatory authorities through Quality by Design (QbD) frameworks facilitates more efficient approval processes by demonstrating thorough understanding of the manufacturing process and its control parameters [13] [14]. This proactive approach reduces the risk of regulatory delays and ensures compliance with evolving regulatory requirements [14].
Rosabulin (STA-5312) represents a novel class of microtubule-targeting agents that exerts its antineoplastic effects through specific interactions with tubulin heterodimers [1] [2]. The compound demonstrates high-affinity binding to tubulin in a manner analogous to colchicine, yet exhibits a distinct binding profile that differentiates it from other established microtubule inhibitors such as vincristine, paclitaxel, and vinblastine [1] [2] [3].
The primary binding site for Rosabulin is located within the β-tubulin subunit at the α/β-tubulin interface, specifically targeting the colchicine binding domain [1] [4] [5]. This binding region, characterized by a pocket width of approximately 4-5 Å, is primarily mediated by hydrophobic interactions involving helix 7 (H7), loop 7 (T7), and helix 8 (H8) of the β-tubulin structure [5]. The compound exhibits competitive inhibition of tubulin assembly, with inhibition constants (IC50 values) extending into the nanomolar range across diverse cancer cell lines, including those exhibiting multidrug-resistant phenotypes [1] [2] [6].
Structural analysis reveals that Rosabulin binding induces conformational changes in the tubulin heterodimer that prevent the adoption of the straight conformation necessary for microtubule formation [4]. The binding mechanism involves specific interactions with key amino acid residues, including Cysβ241, which forms hydrogen bonds with the aromatic components of the Rosabulin structure [5]. Unlike taxane-binding compounds that stabilize microtubules, Rosabulin binding promotes the curved conformation of tubulin dimers, thereby inhibiting lateral contacts between adjacent αβ-subunits that are essential for maintaining microtubule structural integrity [5].
Rosabulin demonstrates potent inhibition of microtubule polymerization through disruption of longitudinal tubulin interactions during the nucleation and elongation phases of microtubule assembly [1] [7]. The compound effectively blocks the formation of tubulin oligomers and prevents the incorporation of tubulin heterodimers into growing microtubule plus-ends [7]. Time-course analysis of tubulin polymerization inhibition reveals that Rosabulin effects are detectable within the first hour of treatment, with maximum inhibition achieved within 3-6 hours of compound exposure [8].
The mechanism of polymerization inhibition involves stabilization of the curved tubulin conformation, which is incompatible with the straight lattice structure required for functional microtubules [4]. This conformational stabilization results in the sequestration of tubulin dimers in non-polymerizable forms, leading to depletion of the available tubulin pool for microtubule assembly [7]. Additionally, Rosabulin treatment induces the formation of aberrant tubulin aggregates and paracrystals, further contributing to the disruption of normal microtubule dynamics [7].
Rosabulin exerts profound effects on microtubule dynamic instability, the fundamental property that allows microtubules to undergo rapid transitions between growing and shrinking states [9]. Treatment with Rosabulin results in suppression of both microtubule growth and shortening events, leading to a state of dynamic stabilization at reduced polymer mass [9]. This suppression of dynamic instability is particularly pronounced at microtubule plus-ends, where the compound interferes with the GTP-cap structure that normally protects growing microtubules from catastrophic depolymerization [7].
The effects on dynamic instability are dose-dependent, with low concentrations of Rosabulin (10-50 nM) primarily affecting microtubule growth rates and pause frequencies, while higher concentrations (100-500 nM) result in complete suppression of dynamic behavior and promotion of microtubule depolymerization [7]. These concentration-dependent effects correlate with the cellular responses observed in cancer cell lines, where nanomolar concentrations induce cell cycle arrest and higher concentrations promote rapid apoptotic cell death [1] [6].
The cellular effects of Rosabulin extend beyond direct tubulin binding to encompass modulation of multiple intracellular signaling pathways that govern cell cycle progression, stress responses, and apoptotic mechanisms [1] [10]. The compound influences key regulatory networks including mitogen-activated protein kinase (MAPK) cascades, phosphoinositide 3-kinase (PI3K)/Akt signaling, reactive oxygen species (ROS) production, and calcium homeostasis pathways [10] [11].
Rosabulin treatment results in activation of the spindle assembly checkpoint (SAC), a critical quality control mechanism that prevents chromosome missegregation during mitosis [12] [13]. The compound induces sustained activation of checkpoint proteins including Mad2, BubR1, and Mps1, leading to prolonged mitotic arrest in the metaphase stage [12]. This checkpoint activation occurs as a direct consequence of defective spindle formation caused by microtubule depolymerization, which prevents proper kinetochore-microtubule attachments and chromosome alignment [12].
The temporal dynamics of checkpoint activation reveal that Rosabulin-induced mitotic arrest begins within 6-8 hours of treatment and can persist for 12-24 hours before cells undergo apoptotic cell death [13]. During this extended arrest period, cells exhibit elevated cyclin B1 levels and sustained cyclin-dependent kinase 1 (CDK1) activity, indicating maintenance of the mitotic state [12]. The prolonged mitotic arrest ultimately triggers apoptosis through mechanisms involving mitotic catastrophe and DNA damage accumulation [13].
Rosabulin treatment induces activation of multiple MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK [10] [11]. ERK pathway activation occurs early in the response to Rosabulin treatment and is associated with initial cell cycle checkpoint signaling [10]. However, sustained ERK activation transitions from a survival signal to a pro-apoptotic signal as treatment duration extends beyond 12 hours [11].
JNK activation represents a key component of the stress response pathway induced by Rosabulin [11]. JNK signaling is activated through upstream MAP kinase kinases (MKKs) in response to cellular stress signals including ROS generation and mitochondrial dysfunction [11]. Activated JNK promotes phosphorylation of pro-apoptotic proteins including c-Jun and Bim, contributing to transcriptional upregulation of apoptotic genes and post-translational modification of Bcl-2 family proteins [11].
The p38 MAPK pathway activation occurs in response to multiple stress signals including osmotic stress, inflammatory cytokines, and DNA damage [11]. Rosabulin-induced p38 activation contributes to cell cycle checkpoint enforcement and promotes activation of apoptotic signaling through phosphorylation of p53 and other tumor suppressor proteins [11].
The PI3K/Akt signaling pathway, which normally promotes cell survival and proliferation, undergoes significant modulation following Rosabulin treatment [11] [14]. Early responses include transient Akt activation as a cellular survival mechanism attempting to counteract microtubule disruption [14]. However, prolonged Rosabulin exposure results in progressive inhibition of PI3K/Akt signaling through multiple mechanisms including mTOR complex disruption and PTEN phosphatase activation [11].
Akt pathway inhibition contributes to apoptosis induction through multiple downstream effects including inactivation of MDM2, leading to p53 stabilization and activation of p53-dependent apoptotic responses [14]. Additionally, Akt inhibition results in dephosphorylation and activation of pro-apoptotic proteins including Bad and FoxO transcription factors, which promote expression of apoptotic genes including Bim and PUMA [14].
Rosabulin treatment induces rapid and sustained generation of reactive oxygen species (ROS) through multiple cellular mechanisms [11] [15]. The primary source of ROS generation appears to be mitochondrial dysfunction resulting from disruption of microtubule-dependent mitochondrial transport and positioning [15] [16]. Compromised mitochondrial function leads to electron transport chain dysfunction and increased superoxide anion production [15].
The temporal pattern of ROS generation reveals an early phase of ROS production occurring within 30 minutes to 2 hours of Rosabulin treatment, followed by a sustained phase that persists throughout the apoptotic process [15]. ROS generation is further amplified through activation of NADPH oxidase enzymes and depletion of cellular antioxidant systems including glutathione and catalase [15] [16].
The functional significance of ROS generation extends beyond oxidative damage to include activation of redox-sensitive signaling pathways including NF-κB, AP-1, and p53 [11]. ROS also contribute to calcium signaling disruption through oxidation of calcium channel proteins and sarcoplasmic reticulum calcium-ATPase pumps [11].
Rosabulin demonstrates potent apoptosis-inducing activity in neoplastic cells through activation of both intrinsic and extrinsic apoptotic pathways [1] [17]. The compound promotes programmed cell death through a coordinated series of molecular events involving mitochondrial dysfunction, caspase activation, and death receptor sensitization [17] [18].
The intrinsic apoptotic pathway represents the primary mechanism through which Rosabulin induces cell death in cancer cells [17] [19]. This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), which results in the release of cytochrome c and other pro-apoptotic factors into the cytosol [17]. Rosabulin treatment induces MOMP through multiple mechanisms including Bax/Bak activation, Bcl-2 downregulation, and direct mitochondrial membrane destabilization [17].
Cytochrome c release occurs within 4-8 hours of Rosabulin treatment and leads to formation of the apoptosome complex containing cytochrome c, Apaf-1, and procaspase-9 [17] [19]. Apoptosome formation results in caspase-9 activation, which subsequently cleaves and activates effector caspases including caspase-3 and caspase-7 [19]. The activation of these executioner caspases leads to cleavage of critical cellular substrates including poly(ADP-ribose) polymerase (PARP), lamin B1, and cytoskeletal proteins [19].
Rosabulin-induced apoptosis is associated with profound mitochondrial dysfunction characterized by loss of mitochondrial membrane potential (Δψm), reduced ATP synthesis, and impaired respiratory chain function [14] [17]. The compound disrupts mitochondrial structure and function through multiple mechanisms including direct effects on mitochondrial membranes and indirect effects mediated through microtubule disruption [17].
Loss of mitochondrial membrane potential occurs early in the apoptotic process and is accompanied by mitochondrial swelling and cristae disorganization [14]. These structural changes result in uncoupling of oxidative phosphorylation and depletion of cellular ATP stores [17]. The bioenergetic crisis contributes to apoptosis progression by compromising ATP-dependent survival mechanisms and promoting activation of AMP-activated protein kinase (AMPK) stress signaling [14].
Rosabulin treatment results in significant alterations in the expression and activity of Bcl-2 family proteins, which serve as critical regulators of mitochondrial membrane integrity [14] [17]. The compound promotes downregulation of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1 through both transcriptional and post-translational mechanisms [14]. Concurrently, Rosabulin treatment results in upregulation and activation of pro-apoptotic proteins including Bax, Bak, Bad, and Bim [17].
The shift in Bcl-2/Bax ratio occurs progressively over 6-12 hours following Rosabulin treatment and is mediated through multiple signaling pathways including p53 activation, JNK phosphorylation, and FOXO transcription factor activation [14]. Post-translational modifications including phosphorylation and cleavage further modulate the activity of Bcl-2 family proteins, with phosphorylated Bad and truncated Bid serving as potent pro-apoptotic signals [17].
In addition to intrinsic pathway activation, Rosabulin treatment enhances cellular sensitivity to extrinsic apoptotic signals mediated through death receptors including DR4, DR5, and Fas [17]. The compound promotes upregulation of death receptor expression and stabilization of death receptor proteins through mechanisms involving tubulin-death receptor protein interactions [17].
Specifically, Rosabulin treatment results in stabilization of DR5 protein through disruption of tubulin-DR5 complexes that normally target DR5 for proteasomal degradation [17]. The increased DR5 expression and surface localization enhance cellular sensitivity to TRAIL-induced apoptosis, creating a synergistic apoptotic response [17]. This death receptor sensitization contributes to the broad-spectrum antitumor activity of Rosabulin against diverse cancer cell types [1] [17].
The temporal sequence of caspase activation following Rosabulin treatment follows a coordinated cascade initiated by caspase-9 activation and propagated through effector caspases [19] [20]. Caspase-9 activation occurs within 4-6 hours of treatment and is followed by sequential activation of caspase-3, caspase-7, and caspase-6 [19]. The activation of these effector caspases results in cleavage of numerous cellular substrates that execute the apoptotic program [20].
Caspase-3 activation represents a critical commitment point in the apoptotic process and is responsible for cleavage of key substrates including PARP, DNA fragmentation factor (DFF), and various cytoskeletal proteins [19] [20]. The activity of caspase-3 is regulated by inhibitor of apoptosis proteins (IAPs), which are progressively downregulated during Rosabulin-induced apoptosis [20].
Rosabulin treatment activates DNA damage response pathways through both direct and indirect mechanisms [21] [22]. Direct DNA damage may result from ROS generation and oxidative stress, while indirect effects include replication stress caused by cell cycle disruption and mitotic catastrophe [21]. The DNA damage response involves activation of ATM and ATR kinases, which phosphorylate numerous downstream targets including p53, Chk1, and Chk2 [22].